molecular formula C13H17NO3 B12582929 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- CAS No. 648435-11-4

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-

Cat. No.: B12582929
CAS No.: 648435-11-4
M. Wt: 235.28 g/mol
InChI Key: RNRUMCYWNJHIBB-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry . The presence of both hydroxyl and methoxy groups in its structure suggests potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- typically involves the reaction of N-methyl-2-pyrrolidinone with hydrogen peroxide, followed by hydrolysis . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to biological targets, influencing its pharmacological effects. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of both hydroxyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

648435-11-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C13H17NO3/c1-17-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(14)16/h2-5,12,15H,6-9H2,1H3

InChI Key

RNRUMCYWNJHIBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(CCC2=O)O

Origin of Product

United States

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